Welcome to the BenchChem Online Store!
molecular formula C18H27N3O5 B8364435 Benzyl[3-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-oxopropyl]carbamate

Benzyl[3-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-oxopropyl]carbamate

Cat. No. B8364435
M. Wt: 365.4 g/mol
InChI Key: XIXMQVGBADCNRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07446102B2

Procedure details

Under argon, 0.20 g (0.90 mmol) of N-[(benzyloxy)carbonyl]-beta-alanine and 0.187 g (1.17 mmol) of tert-butyl(2-aminoethyl)carbamate are dissolved in 6 ml of dimethylformamide. Then, at 0° C. (ice bath), 0.223 g (1.17 mmol) of EDC and 0.036 g (0.27 mmol) of HOBt are added. The mixture is slowly warmed to RT and stirred at RT for 12 h. The solution is concentrated in vacuo and the residue is taken up with ethyl acetate. The organic phase is washed successively with saturated sodium bicarbonate and sodium chloride solutions, dried over magnesium sulfate and evaporated in vacuo. The remaining solid is dried to constant weight under high vacuum.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.187 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.223 g
Type
reactant
Reaction Step Two
Name
Quantity
0.036 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([NH:11][CH2:12][CH2:13][C:14]([OH:16])=O)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:17]([O:21][C:22](=[O:27])[NH:23][CH2:24][CH2:25][NH2:26])([CH3:20])([CH3:19])[CH3:18].C(Cl)CCl.C1C=CC2N(O)N=NC=2C=1>CN(C)C=O>[CH2:1]([O:8][C:9](=[O:10])[NH:11][CH2:12][CH2:13][C:14]([NH:26][CH2:25][CH2:24][NH:23][C:22]([O:21][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:27])=[O:16])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)NCCC(=O)O
Name
Quantity
0.187 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN)=O
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.223 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
0.036 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated in vacuo
WASH
Type
WASH
Details
The organic phase is washed successively with saturated sodium bicarbonate and sodium chloride solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The remaining solid is dried to constant weight under high vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC(NCCC(=O)NCCNC(=O)OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.